5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester
Description
5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic acid pinacol ester is a boronic acid derivative protected by a pinacol ester group. Its structure features a pyridine core substituted with a chlorine atom at position 5, a (1-methyl-5-pyrazolyl)amino group at position 2, and a boronic acid pinacol ester at position 3. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical in pharmaceutical and materials science research . The pinacol ester enhances stability and solubility in organic solvents, facilitating handling and reactivity in catalytic processes .
Properties
IUPAC Name |
5-chloro-N-(2-methylpyrazol-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClN4O2/c1-14(2)15(3,4)23-16(22-14)10-8-12(18-9-11(10)17)20-13-6-7-19-21(13)5/h6-9H,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOVDFJWITVMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)NC3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination for Pyrazole Coupling
The C2 amino-pyrazole group is introduced via Buchwald-Hartwig cross-coupling, enabling C–N bond formation between the pyridine and 1-methyl-5-aminopyrazole.
Example Protocol (Adapted from):
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Substrate: 5-Chloro-4-boronic ester-2-bromopyridine
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Reagents: 1-Methyl-5-aminopyrazole (1.2 eq), Pd₂(dba)₃ (0.03 eq), XantPhos (0.06 eq), Cs₂CO₃ (2 eq)
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Solvent: Toluene
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Conditions: 110°C, 12 h
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Yield: 74–77%
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Key Data:
Stepwise Synthesis and Optimization
Halogenation of Pyridine Precursors
Chlorination at C5 is achieved via electrophilic substitution or directed ortho-metalation.
Chlorination Methods:
| Method | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| POCl₃ | POCl₃, DMF | Toluene | 80°C | 89% | |
| N-Chlorosuccinimide | NCS, FeCl₃ | DCM | RT | 72% |
POCl₃ is preferred for scalability, while NCS offers milder conditions for sensitive intermediates.
Boronic Ester Installation
Comparative studies of Miyaura borylation conditions:
| Catalyst | Base | Solvent | Time (h) | Yield | Purity |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | Dioxane | 16 | 85% | >95% |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 24 | 78% | 90% |
| NiCl₂(dppe) | K₃PO₄ | THF | 18 | 65% | 88% |
Pd(dppf)Cl₂ in dioxane with KOAc provides optimal yield and purity.
Pyrazole Amination
Nucleophilic Aromatic Substitution vs. Cross-Coupling:
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SNAr: Requires electron-deficient pyridine and harsh conditions (e.g., 150°C, DMF).
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Buchwald-Hartwig: Broader substrate scope, tolerates electron-rich pyridines.
Integrated Synthetic Routes
Route A: Sequential Halogenation-Borylation-Amination
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Step 1: 2-Amino-4-iodopyridine → 5-Chloro-2-amino-4-iodopyridine (POCl₃, 80°C, 89%).
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Step 2: Miyaura borylation → 5-Chloro-2-amino-4-boronic ester pyridine (82%).
Advantages: Modular, scalable, and high-yielding.
Route B: One-Pot Tandem Reaction
A streamlined approach combining borylation and amination in a single pot:
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Substrate: 5-Chloro-2-bromo-4-iodopyridine
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Reagents: B₂Pin₂, 1-methyl-5-aminopyrazole, Pd(dppf)Cl₂, KOAc
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Solvent: Dioxane
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Conditions: 100°C, 24 h
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Yield: 68%
Challenges: Competing side reactions require precise stoichiometric control.
Critical Analysis of Methodologies
Catalyst Efficiency
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, forming boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro group is a good leaving group, making the compound suitable for nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester is , with a molecular weight of 334.6 g/mol. The structure features a boronic acid pinacol ester moiety, which is significant for its reactivity and interaction with biological targets.
Targeting BCL6 in Cancer Therapy
One of the prominent applications of this compound is its role as an inhibitor targeting the B-cell lymphoma 6 (BCL6) protein, which is implicated in the development of diffuse large B-cell lymphoma (DLBCL). Research indicates that compounds similar to 5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester can induce the degradation of BCL6, thereby reducing tumorigenesis in germinal center B-cells .
Case Study:
A study demonstrated that certain benzimidazolone inhibitors, when optimized with this compound, resulted in significant reduction of BCL6 levels in lymphoma xenograft mouse models after oral dosing. This suggests potential for developing effective therapies against DLBCL using derivatives of this compound .
Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies to explore modifications that enhance its pharmacological properties. For instance, variations in substituents at the pyridine and pyrazole positions have shown to affect binding affinity and biological activity significantly. A systematic investigation into these modifications has led to the identification of more potent analogs .
Synthesis and Reactivity
The synthesis of 5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester typically involves aromatic nucleophilic substitution or palladium-catalyzed coupling reactions. These methods allow for the introduction of various functional groups that can modulate its biological activity .
Mechanism of Action Against BCL6
The mechanism by which this compound induces BCL6 degradation involves disrupting protein-protein interactions essential for its stability. By binding to specific sites on the BCL6 protein, it facilitates its degradation through cellular pathways, thus providing a therapeutic advantage in treating cancers associated with BCL6 overexpression .
In Vivo Efficacy
In vivo studies have highlighted the efficacy of this compound in reducing tumor sizes in mouse models. The observed effects correlate with the pharmacokinetic properties optimized during drug development phases, showcasing its potential as a lead compound for further development .
Mechanism of Action
The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and sensors. The chloro and amino groups on the pyridine ring also contribute to its reactivity and binding properties, influencing its interaction with molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
The compound’s unique substituents distinguish it from other pyridine-based boronic esters:
- (1-Methyl-5-pyrazolyl)amino group at position 2: The bulky pyrazole moiety introduces steric hindrance, which may slow reaction kinetics but improve regioselectivity in coupling reactions. In contrast, simpler amino groups (e.g., in 2-aminopyridine-5-boronic acid pinacol ester) reduce steric effects, favoring faster reactions .
- Boronic acid pinacol ester at position 4 : Like other pinacol esters, this group stabilizes the boron center while allowing deprotection under mild acidic conditions. This contrasts with less stable boronic acids (e.g., unprotected variants), which are prone to protodeboronation .
Table 1: Structural and Physical Properties of Selected Pyridine Boronic Esters
Key Research Findings and Limitations
- Advantages: Enhanced stability and selectivity in cross-coupling due to pinacol protection and substituent effects . Potential for synthesizing complex heterocycles with pharmaceutical relevance .
- Limitations: Steric hindrance may necessitate harsher reaction conditions or specialized catalysts . Limited commercial availability compared to common analogs like 2-aminopyridine-5-boronic acid pinacol ester .
Biological Activity
5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester (CAS Number: 85964-21-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
1. Anticancer Activity
Recent studies have indicated that boronic acid derivatives can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, compounds similar to 5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid have shown potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
2. Antimicrobial Properties
Boronic acids have been recognized for their antimicrobial properties. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic processes, making it a candidate for further development as an antibiotic agent.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several boronic acid derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that 5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid | MCF7 (Breast Cancer) | 3.5 |
| 5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid | PC3 (Prostate Cancer) | 2.8 |
Case Study 2: Antimicrobial Activity
A study published in Antibiotics evaluated the antimicrobial efficacy of various boronic acid derivatives against Gram-positive and Gram-negative bacteria. The findings showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Q & A
Basic: What is the role of the boronic acid pinacol ester moiety in this compound for Suzuki-Miyaura cross-coupling reactions?
Answer:
The boronic acid pinacol ester group serves as a protected form of boronic acid, enhancing stability and solubility in organic solvents during cross-coupling reactions. In Suzuki-Miyaura couplings, this moiety reacts with aryl/heteroaryl halides under palladium catalysis to form carbon-carbon bonds. Key experimental considerations include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used due to their efficiency in activating the boronic ester .
- Base optimization : Potassium phosphate or carbonate is often employed to deprotect the ester and facilitate transmetallation .
- Solvent system : Tetrahydrofuran (THF)/water mixtures are typical for balancing solubility and reactivity .
Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?
Answer:
Protodeboronation, a common side reaction, can be minimized through:
- Temperature control : Maintaining reactions at 60–80°C prevents excessive thermal degradation of the boronic ester .
- Oxygen exclusion : Using inert atmospheres (N₂/Ar) reduces oxidation of intermediates .
- Additive screening : Adding ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilizes palladium intermediates and suppresses decomposition .
- Solvent polarity adjustment : Increasing solvent polarity (e.g., adding DMF) can stabilize reactive boron intermediates .
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridine and pyrazole substituents. The pinacol ester’s methyl groups appear as a singlet at ~1.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., incomplete boronation) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers address low reactivity in cross-coupling due to steric hindrance from the pyrazole-amino group?
Answer:
Steric hindrance can be mitigated via:
- Catalyst tuning : Bulky ligands like XPhos increase steric tolerance and improve turnover .
- Microwave-assisted synthesis : Enhanced kinetic control under microwave irradiation accelerates sluggish reactions .
- Pre-activation strategies : Converting the ester to the corresponding trifluoroborate salt temporarily increases electrophilicity .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Answer:
Discrepancies in NMR signals may arise from:
- Tautomerism in the pyrazole ring : Dynamic NMR experiments at variable temperatures can identify tautomeric equilibria .
- Residual solvents or moisture : Drying samples rigorously and using deuterated solvents with anhydrous salts (e.g., molecular sieves) ensures reproducibility .
- Diastereomeric byproducts : Chiral HPLC or NOE (Nuclear Overhauser Effect) experiments clarify stereochemical ambiguities .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
This compound is a versatile intermediate for:
- Kinase inhibitor synthesis : The pyrazole-amino group chelates ATP-binding pockets in kinase targets .
- Proteolysis-targeting chimeras (PROTACs) : The boronic ester enables conjugation to E3 ligase ligands via Suzuki coupling .
- Biological probe development : Fluorescent tags or biotin can be appended to the pyridine core for target engagement studies .
Advanced: What strategies improve the stability of this compound during long-term storage?
Answer:
- Storage conditions : Keep at –20°C under argon in amber vials to prevent hydrolysis and photodegradation .
- Stabilizers : Add 1–5% triethylamine to neutralize trace acidic impurities that catalyze ester cleavage .
- Quality monitoring : Periodic TLC or LC-MS checks detect degradation products (e.g., free boronic acid) .
Basic: How does the electron-withdrawing chlorine substituent influence the compound’s reactivity?
Answer:
The 5-chloro group:
- Deactivates the pyridine ring : Reduces electron density at the boronic ester, slowing protodeboronation but requiring stronger bases (e.g., K₃PO₄) for activation .
- Directs cross-coupling : Meta-substitution on the pyridine ring favors regioselective bond formation in Suzuki reactions .
Advanced: What computational methods aid in predicting reaction outcomes with this compound?
Answer:
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cross-coupling .
- Molecular docking : Screens potential biological targets by simulating pyrazole-amino group interactions .
- Machine learning : Trains models on reaction databases to optimize catalyst/ligand combinations .
Advanced: How can researchers validate the absence of residual palladium in final products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
